N-Desethyl Amodiaquine-d5
Overview
Description
N-Desethyl Amodiaquine-d5 is a deuterium-labeled derivative of N-Desethyl Amodiaquine, which is an active primary blood metabolite of the antimalarial drug Amodiaquine . This compound is primarily used as a stable-labeled internal standard for the quantitation of Amodiaquine levels in biological samples such as urine, serum, or plasma by liquid chromatography-mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC/MS) for clinical toxicology or isotope dilution methods .
Mechanism of Action
Target of Action
N-Desethyl Amodiaquine-d5, a deuterated compound of N-Desethyl Amodiaquine, primarily targets the Fe (II)-protoporphyrin IX in the malaria parasite Plasmodium falciparum . This compound is highly active against Plasmodium falciparum .
Mode of Action
The mode of action of this compound is thought to be similar to other quinoline derivatives. It is believed to inhibit heme polymerase activity, which results in the accumulation of free heme, a substance toxic to the parasites . The compound binds to the free heme, preventing the parasite from converting it to a less toxic form. This drug-heme complex is toxic and disrupts membrane function .
Biochemical Pathways
The biochemical pathway affected by this compound involves the digestion of hemoglobin. The compound inhibits the glutathione-dependent destruction of ferriprotoporphyrin IX in the malaria parasite, leading to the accumulation of this peptide, which is toxic for the parasite .
Pharmacokinetics
After oral administration, this compound is rapidly absorbed from the gastrointestinal tract. In the liver, it undergoes rapid and extensive metabolism to N-Desethyl Amodiaquine, which concentrates in blood cells . This compound is produced by the action of cytochrome P450 isoform 2C8 .
Result of Action
The result of the action of this compound is the disruption of the malaria parasite’s membrane function due to the toxic drug-heme complex . This leads to the death of the parasite, effectively treating the malaria infection.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desethyl Amodiaquine-d5 involves the deuteration of N-Desethyl Amodiaquine. The process typically includes the substitution of hydrogen atoms with deuterium atoms in the ethylamine side chain of N-Desethyl Amodiaquine. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle deuterated compounds safely and efficiently .
Chemical Reactions Analysis
Types of Reactions: N-Desethyl Amodiaquine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the quinone derivatives back to the original compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Original this compound.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-Desethyl Amodiaquine-d5 has several scientific research applications, including:
Chemistry: Used as a stable-labeled internal standard for the quantitation of Amodiaquine levels in biological samples.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Amodiaquine.
Medicine: Utilized in clinical toxicology to monitor Amodiaquine levels in patients undergoing antimalarial treatment.
Comparison with Similar Compounds
N-Desethyl Amodiaquine: The non-deuterated form of N-Desethyl Amodiaquine-d5.
Amodiaquine: The parent compound from which N-Desethyl Amodiaquine is derived.
Chloroquine: Another 4-aminoquinoline antimalarial drug with a similar mechanism of action.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical methods. This isotopic labeling makes it particularly valuable in pharmacokinetic and metabolic studies, as it can be distinguished from the non-labeled compound using mass spectrometry .
Properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17/h3-10,20,23H,2,11H2,1H3,(H,21,22)/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXFDHAGFYWGHT-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661886 | |
Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-19-2 | |
Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173023-19-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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